molecular formula C17H12N2O3 B14354864 2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid CAS No. 94574-14-8

2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid

Cat. No.: B14354864
CAS No.: 94574-14-8
M. Wt: 292.29 g/mol
InChI Key: JIWYSVWPHFCBJY-UHFFFAOYSA-N
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Description

2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid is an organic compound with a complex structure that includes both naphthalene and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid typically involves the condensation of 2-hydrazinylbenzoic acid with 2-hydroxy-1-naphthaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that can inhibit or activate enzymatic reactions. Additionally, its aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid
  • This compound derivatives
  • Naphthalene-based hydrazones

Uniqueness

This compound is unique due to its dual aromatic structure, which provides distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the formation of metal complexes and its potential biological activities.

Properties

CAS No.

94574-14-8

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

2-[(1-hydroxynaphthalen-2-yl)diazenyl]benzoic acid

InChI

InChI=1S/C17H12N2O3/c20-16-12-6-2-1-5-11(12)9-10-15(16)19-18-14-8-4-3-7-13(14)17(21)22/h1-10,20H,(H,21,22)

InChI Key

JIWYSVWPHFCBJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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